molecular formula C19H16ClN5O2S B292626 N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea

N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea

Cat. No. B292626
M. Wt: 413.9 g/mol
InChI Key: JLMMFMZYXSJQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and proteins involved in various cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to reduce inflammation and oxidative stress in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea. One direction is the development of more efficient synthesis methods to obtain higher yields of the compound. Another direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea is a chemical compound that has shown promising potential in various scientific research applications. Its broad range of biological activities makes it a useful tool for studying various cellular processes. However, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea involves the reaction of 4-chloroaniline with 2,7,9-trimethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid followed by the addition of urea. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)urea has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and as an anti-inflammatory agent.

properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)urea

InChI

InChI=1S/C19H16ClN5O2S/c1-9-8-10(2)21-17-14(9)15-16(28-17)18(26)25(11(3)22-15)24-19(27)23-13-6-4-12(20)5-7-13/h4-8H,1-3H3,(H2,23,24,27)

InChI Key

JLMMFMZYXSJQDZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)NC(=O)NC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)NC(=O)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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